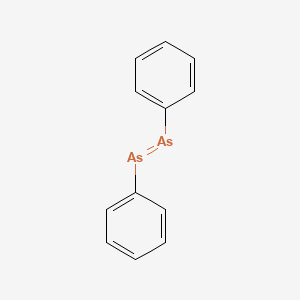
Arsenobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arsenobenzene is an organoarsenic compound with the chemical formula (C_6H_5As) It consists of a benzene ring bonded to an arsenic atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Arsenobenzene can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with arsenic trichloride, followed by hydrolysis. The reaction conditions typically require an inert atmosphere to prevent oxidation and the use of anhydrous solvents to ensure the purity of the product .
Industrial Production Methods: Industrial production of this compound often involves the controlled reduction of arsenic compounds in the presence of aromatic hydrocarbons. This process may include the use of catalysts to enhance the reaction rate and yield. The specific conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: Arsenobenzene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form arsenic oxides.
Reduction: Reduction of this compound can lead to the formation of arsine derivatives.
Substitution: this compound can participate in electrophilic substitution reactions, where the arsenic atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogens, nitro compounds; often requires a catalyst or specific temperature conditions.
Major Products Formed:
Oxidation: Arsenic oxides.
Reduction: Arsine derivatives.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for synthesizing other organoarsenic compounds.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Historically, arsenobenzene compounds were used in the treatment of diseases such as syphilis and trypanosomiasis.
Industry: Utilized in the production of semiconductors and other electronic materials.
Mecanismo De Acción
The mechanism of action of arsenobenzene involves its interaction with cellular components, particularly those containing thiol groups. This compound can bind to these groups, disrupting normal cellular functions. This interaction is crucial for its antimicrobial and anticancer properties. The compound can also interfere with enzyme activity, leading to the inhibition of critical metabolic pathways .
Comparación Con Compuestos Similares
Phosphorobenzene: Similar structure but contains phosphorus instead of arsenic. It exhibits different reactivity and applications.
Stibine: Contains antimony instead of arsenic. Used in different industrial applications due to its distinct chemical properties.
Bismuthine: Contains bismuth. Known for its use in pharmaceuticals and cosmetics.
Uniqueness of Arsenobenzene: this compound’s unique combination of reactivity and stability makes it distinct from other similar compounds. Its ability to form stable complexes with metals and participate in a wide range of chemical reactions highlights its versatility. Additionally, its historical and ongoing use in medicine underscores its significance in scientific research .
Propiedades
Número CAS |
4519-32-8 |
|---|---|
Fórmula molecular |
C12H10As2 |
Peso molecular |
304.05 g/mol |
Nombre IUPAC |
phenyl(phenylarsanylidene)arsane |
InChI |
InChI=1S/C12H10As2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10H |
Clave InChI |
AWYSLGMLVOSVIS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[As]=[As]C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


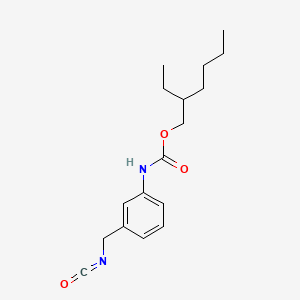
![2-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]carbonylbenzoic acid](/img/structure/B13736264.png)
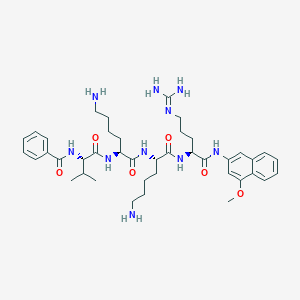

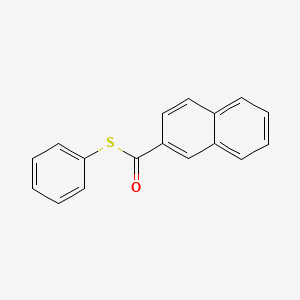
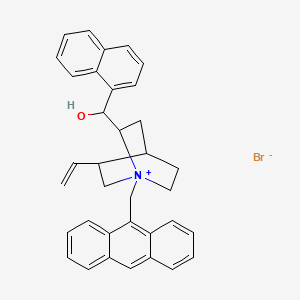
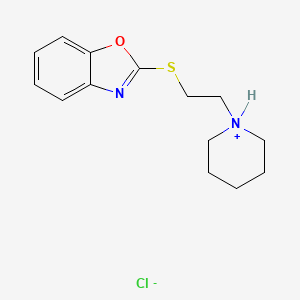
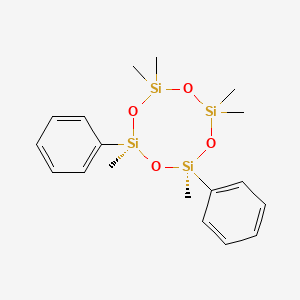
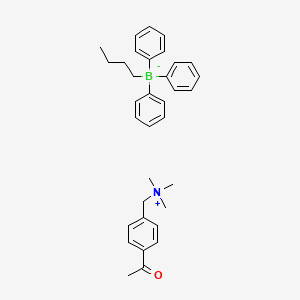
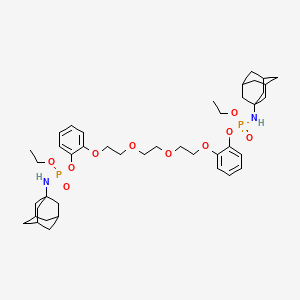
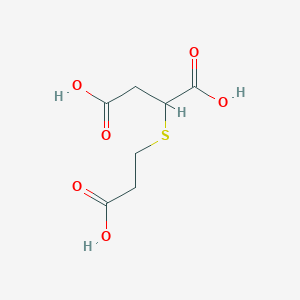

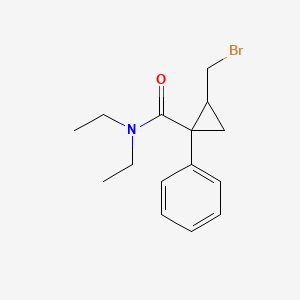
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-amino-5-oxopentanoic acid](/img/structure/B13736351.png)
